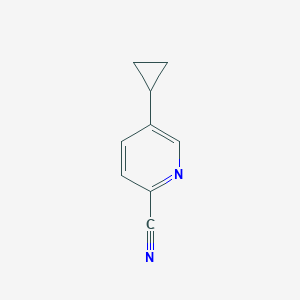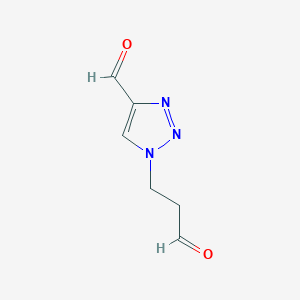
1-(3-Oxopropyl)triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Oxopropyl)triazole-4-carbaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a triazole derivative that is commonly used in the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-(3-Oxopropyl)triazole-4-carbaldehyde is not fully understood. However, it is believed that it acts as a reactive intermediate in the synthesis of various bioactive molecules. It may also have direct or indirect effects on cellular processes, although further research is needed to elucidate its precise mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to have low toxicity in cell-based assays, suggesting that it may be a safe and useful tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Oxopropyl)triazole-4-carbaldehyde is its versatility as a building block for the synthesis of various bioactive molecules. Additionally, it is relatively easy to synthesize and purify, making it a useful tool for scientific research. However, one limitation of this compound is its potential reactivity, which may require careful handling and storage to prevent degradation or unwanted reactions.
Orientations Futures
There are several future directions for research on 1-(3-Oxopropyl)triazole-4-carbaldehyde. For instance, further research is needed to elucidate its precise mechanism of action and its potential effects on cellular processes. Additionally, it may be useful to explore the potential applications of this compound in the synthesis of novel bioactive molecules for drug discovery and development. Finally, it may be useful to optimize the synthesis method for improved yields and purity of this compound.
Méthodes De Synthèse
The synthesis of 1-(3-Oxopropyl)triazole-4-carbaldehyde involves the reaction of propargyl alcohol with 4-azido-1H-1,2,3-triazole in the presence of copper (I) bromide and sodium ascorbate. The reaction yields the desired product, which can be purified using column chromatography. This method has been optimized to produce high yields of this compound with excellent purity.
Applications De Recherche Scientifique
1-(3-Oxopropyl)triazole-4-carbaldehyde has been widely used in scientific research as a building block for the synthesis of various bioactive molecules. For instance, it has been used in the synthesis of triazole-based inhibitors of protein kinases, which are important targets for the development of cancer therapeutics. Additionally, it has been used in the synthesis of triazole-based ligands for G protein-coupled receptors, which are important drug targets for the treatment of various diseases.
Propriétés
| 173676-90-9 | |
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
1-(3-oxopropyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O2/c10-3-1-2-9-4-6(5-11)7-8-9/h3-5H,1-2H2 |
Clé InChI |
GQQBXMKTLDOTDS-UHFFFAOYSA-N |
SMILES |
C1=C(N=NN1CCC=O)C=O |
SMILES canonique |
C1=C(N=NN1CCC=O)C=O |
Synonymes |
1H-1,2,3-Triazole-1-propanal, 4-formyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



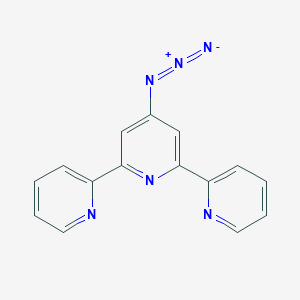

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)
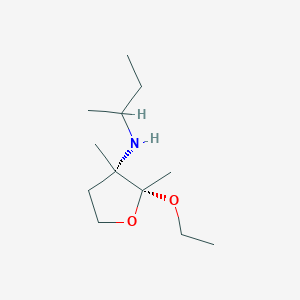

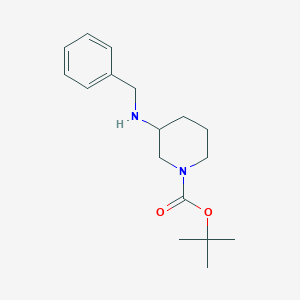
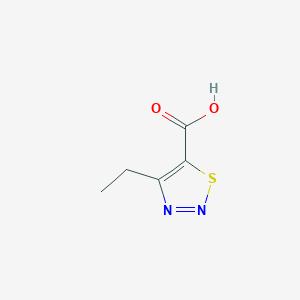

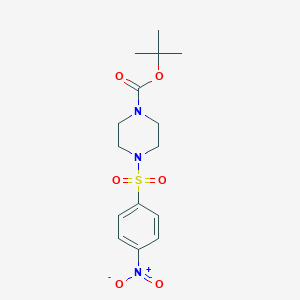
![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)

![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)
